molecular formula C14H19BN2O2 B580511 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS No. 1235469-00-7

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Cat. No. B580511
CAS RN: 1235469-00-7
M. Wt: 258.128
InChI Key: TWHDNOZTKLOCGS-UHFFFAOYSA-N
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Description

“1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the search results do not provide specific information about the molecular structure of "1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole" .


Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving "1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. The search results provide some information about the molecular weight of similar compounds , but not specifically for “1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole”.

Scientific Research Applications

  • Synthesis and Structural Characterization : This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. Its synthesis involves substitution reactions, and its structure has been confirmed using spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) calculations correlate well with experimental data, providing insights into its physicochemical properties (Ye et al., 2021).

  • Boric Acid Ester Intermediates with Benzene Rings : Similar compounds are used as intermediates for boric acid esters. Their synthesis, crystal structure, and DFT studies offer valuable information about their physicochemical characteristics (Huang et al., 2021).

  • Potential in Drug Design : Indazole derivatives have shown promise in the field of medicinal chemistry. For example, piperazine-1-yl-1H-indazole derivatives are important, and their synthesis and docking studies have been conducted to explore their potential therapeutic applications (Balaraju et al., 2019).

  • Application in Synthesis of Cannabimimetic Compounds : Some indazole derivatives have been identified as designer drugs in illegal products, indicating their potential applications and challenges in forensic toxicology (Uchiyama et al., 2012).

  • Synthesis and Analysis of Substituted Derivatives : The synthesis and characterization of substituted indazole derivatives, including their vibrational properties and X-ray crystal structures, have been studied to understand their potential applications in various fields (Wu et al., 2021).

Mechanism of Action

The mechanism of action of a chemical compound describes how it interacts with other substances at the molecular level. Unfortunately, the search results do not provide specific information about the mechanism of action of "1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole" .

Safety and Hazards

The safety and hazards of a chemical compound refer to its potential risks and dangers during handling and use. The search results do not provide specific information about the safety and hazards of "1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole" .

properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-16-17(12)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHDNOZTKLOCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677454
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

CAS RN

1235469-00-7
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylindazole-5-boronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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